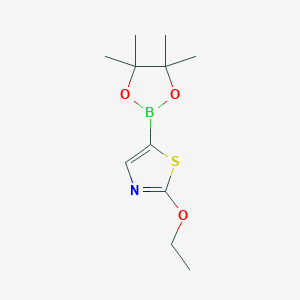

2-Ethoxythiazole-5-boronic acid pinacol ester

CAS No.: 2096338-64-4

Cat. No.: VC8412528

Molecular Formula: C11H18BNO3S

Molecular Weight: 255.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096338-64-4 |

|---|---|

| Molecular Formula | C11H18BNO3S |

| Molecular Weight | 255.15 |

| IUPAC Name | 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C11H18BNO3S/c1-6-14-9-13-7-8(17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3 |

| Standard InChI Key | ZJDLTULUXZIPOB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Ethoxythiazole-5-boronic acid pinacol ester belongs to the class of organoboron compounds, where the boronic acid is stabilized as a pinacol ester. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with an ethoxy group at the 2-position and the boronic ester at the 5-position. Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2096338-64-4 | |

| Molecular Formula | ||

| Molecular Weight | 255.14 g/mol | |

| MDL Number | MFCD12032346 | |

| Purity | >95% (typical commercial) |

The boronic ester group () enhances stability and solubility in organic solvents, facilitating its use in catalytic reactions .

Structural Analogs and Derivatives

Several analogs have been reported, differing in substituents on the thiazole ring:

-

4-(iso-Propyl)-2-ethoxythiazole-5-boronic acid pinacol ester (CAS 2223036-64-2): Features an isopropyl group at the 4-position, increasing steric bulk (, MW 297.22) .

-

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester (CAS 1352652-25-5): Substitutes ethoxy with cyclohexyloxy, altering electronic properties (, MW 309.2) .

These derivatives highlight the modularity of the thiazole-boronic ester scaffold for tuning reactivity and physical properties .

Synthesis and Reaction Strategies

Key Reaction Parameters

-

Solvent: Polar aprotic solvents like acetonitrile or tetrahydrofuran .

-

Temperature: Room temperature to 80°C, depending on substrate reactivity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of medicinal chemistry. For instance, coupling with pyridine derivatives (e.g., 2-bromopyridine) yields biaryl structures prevalent in drug candidates .

Functionalization of Heterocycles

The ethoxy-thiazole moiety serves as a directing group, facilitating regioselective functionalization. Recent studies have exploited this to synthesize kinase inhibitors and antimicrobial agents .

| Supplier | Location | Purity |

|---|---|---|

| Combiphos (Shanghai) Biological Technology | China | >95% |

| Jiangsu Aikon Biopharmaceutical R&D | China | >95% |

| Zhuhai Aobokai Biomedical Technology | China | >95% |

Pricing typically ranges from $50–$100 per gram, reflecting the specialized nature of boron-containing intermediates .

Future Directions

Research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume